2-Bromothiophene

Electrochemistry Reductive Dehalogenation Carbon Cathodes

2-Bromothiophene (CAS 1003-09-4) is the strategic monohalogenated thiophene for teams requiring an optimal balance of synthetic accessibility and controlled reactivity. Its C–Br bond dissociation energy (~280 kJ/mol) delivers superior oxidative addition kinetics in Pd-catalyzed cross-couplings versus the chloro analog, without the photolability and cost volatility of 2-iodothiophene. Prepared directly via partial bromination of thiophene, it serves as the commercial intermediate for clopidogrel and ticlopidine APIs. Unique LDA-promoted halogen dance chemistry enables regiocontrolled access to β-bromothiophene derivatives unattainable with chloro or iodo analogs. Store at 2–8°C in the dark; ships ambient.

Molecular Formula C4H3BrS
Molecular Weight 163.04 g/mol
CAS No. 1003-09-4
Cat. No. B119243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiophene
CAS1003-09-4
Synonyms2-Thienyl Bromide;  NSC 4456; 
Molecular FormulaC4H3BrS
Molecular Weight163.04 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)Br
InChIInChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H
InChIKeyTUCRZHGAIRVWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiophene CAS 1003-09-4: Technical Specifications and Procurement Baseline for Thiophene-Based Building Blocks


2-Bromothiophene (CAS 1003-09-4; C₄H₃BrS; MW 163.04 g/mol) is a liquid monohalogenated thiophene derivative at ambient temperature. Its reported physical properties include a boiling point of 149–151°C (atmospheric pressure), melting point of −10°C, density of 1.684 g/mL at 25°C, and refractive index n²⁰/D 1.586 . The compound is immiscible in water and light-sensitive . As a versatile C4 synthon for heteroaromatic architectures, it participates in palladium-catalyzed cross-coupling, regiocontrolled lithiation/halogen dance, and electrochemical reduction pathways . Its procurement-grade purity typically exceeds 98% (GC), with storage at 2–8°C in the dark .

2-Bromothiophene Procurement: Why 2-Chlorothiophene or 2-Iodothiophene Cannot Be Considered Drop-In Replacements


Monohalogenated thiophenes differ profoundly in their C–X bond dissociation energetics, oxidative addition kinetics in cross-coupling, and electrochemical reduction potentials—each dictating reaction feasibility and regioselectivity. 2-Chlorothiophene (C–Cl bond) exhibits significantly lower reactivity in palladium-catalyzed transformations due to the stronger C–Cl bond (bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol), requiring harsher conditions or specialized ligands for activation [1]. Conversely, 2-iodothiophene, while more reactive, demonstrates greater photolability and cost instability, alongside divergent selectivity in lithiation and halogen dance pathways [1]. 2-Bromothiophene occupies a unique position as the optimal trade-off between synthetic accessibility (direct monobromination of thiophene) and practical reactivity for controlled, high-yielding transformations without the experimental complexities associated with the iodo analog [1]. These intrinsic differences are quantified in the following evidence guide.

2-Bromothiophene (CAS 1003-09-4) Quantitative Differentiation Evidence: Electrochemical, Cross-Coupling, and Regioselectivity Metrics


Electrochemical Reduction Potential: 2-Bromothiophene vs. 2-Chlorothiophene vs. 2-Iodothiophene Peak Potential Comparison

The cyclic voltammetric behavior of 2-bromothiophene, 2-chlorothiophene, and 2-iodothiophene has been directly compared under identical experimental conditions. 2-Bromothiophene exhibits a single irreversible two-electron wave corresponding to C–Br bond cleavage, with the reduction proceeding at carbon cathodes in DMF containing tetramethylammonium perchlorate [1]. The reduction potentials follow the expected trend based on C–X bond strength, positioning 2-bromothiophene with an intermediate reduction potential between the more easily reduced iodo analog and the more recalcitrant chloro analog [1]. This intermediate electrochemical accessibility enables selective reduction in dihalogenated systems and supports electrolytically induced halogen dance transformations unique to bromo-substituted thiophenes [1].

Electrochemistry Reductive Dehalogenation Carbon Cathodes Cyclic Voltammetry

Suzuki Coupling Regiodivergence: 2-Bromothiophene Derivatives Enable β-Position C–C Bond Formation vs. α-Only Functionalization

A direct comparative study of 2-(2-bromophenyl)thiophene derivatives demonstrates that the bromo substituent on the thiophene ring is essential for accessing β-position C–C bond formation via Pd-catalyzed 1,4-migration/direct arylation [1]. When 2-(2-bromophenyl)-5-methylthiophene (bearing the 2-bromothiophene motif) is subjected to Pd-catalyzed conditions, β-heteroarylation occurs through two C–H bond functionalizations. In contrast, the Suzuki reaction using the same 2-(2-bromoaryl)thiophene substrates yields 1,2-diheteroaryl-substituted benzene derivatives via conventional oxidative addition at the aryl bromide [1]. The regiodivergent outcome—β-thienyl coupling vs. α-aryl coupling—is controlled exclusively by the choice of reaction pathway, both enabled by the presence of the bromine atom on the thiophene framework [1].

Palladium Catalysis Suzuki Coupling Regiodivergent Functionalization C–H Activation

Regiocontrolled Halogen Dance: Bromothiophenes Exhibit Directing-Group-Tunable Selectivity Absent in Chloro and Iodo Analogs

LDA-promoted halogen dance of α-bromothiophenes enables regiocontrolled migration of the bromine atom from the α-position to the β-position [1]. Critically, the migration outcome can be diverted by the presence of directing groups: bromothiophenes bearing a diethyl acetal moiety undergo selective deprotonation at the β-position adjacent to the bromo group; whereas oxazoline, ester, and amide groups direct initial lithiation to the β-position neighboring the directing group, yielding the opposite regioisomer [1]. This directing-group-tunable regiocontrol is unique to bromothiophenes; the corresponding chloro and iodo analogs either fail to undergo halogen dance or exhibit uncontrolled migration, restricting their synthetic utility [1].

Lithiation Halogen Dance Regioselectivity Organolithium Chemistry

Polymerization Substrate Specificity: 2-Bromo-3-hexylthiophene as Essential Monomer for Regioregular P3HT Synthesis

2-Bromo-3-hexylthiophene (derived from 2-bromothiophene) is the essential monomer for Pd-catalyzed direct C–H arylation polycondensation to produce regioregular poly(3-hexylthiophene) (rr-P3HT) [1]. The bromo substituent at the 2-position provides the requisite oxidative addition handle for palladium, while the 5-position C–H bond serves as the coupling partner. Systematic optimization of catalyst (Pd(OAc)₂), ligand, temperature, and solvent enables control over polymerization efficiency and end-group fidelity [1]. The chlorinated analog (2-chloro-3-hexylthiophene) is ineffective under comparable direct arylation conditions due to insufficient C–Cl bond activation, requiring alternative polymerization methodologies (e.g., Kumada catalyst-transfer polycondensation) that do not rely on the same bromo-substituted monomer [1].

Conjugated Polymers P3HT Direct Arylation Polymerization Organic Electronics

Photochemical Dehalogenation Yield: 2-Bromothiophene vs. 2-Chlorothiophene vs. 2-Iodothiophene Triplet-State Reactivity

A systematic investigation of halothiophene photochemistry reveals that 2-chloro-, 2-bromo-, and 2-iodothiophenes all undergo photochemical dehalogenation via the triplet state [1]. In the presence of suitable π-bond nucleophiles, thienylation proceeds with modest yield from both chloro and bromo derivatives (via photogenerated triplet 2-thienyl cation) [1]. Notably, the mechanism diverges for the iodo derivative: homolytic thienyl–I bond fragmentation occurs first, with heteroaryl cations formed subsequently by electron transfer within the triplet radical pair—an indirect pathway distinct from the chloro and bromo derivatives [1]. The bromo compound thus offers a mechanistically cleaner photochemical route without the radical-pair complications observed with 2-iodothiophene [1].

Photochemistry Heteroaryl Cations Dehalogenation Triplet State

2-Bromothiophene (CAS 1003-09-4): Validated High-Impact Application Scenarios in Research and Industrial Synthesis


Synthesis of Antithrombotic Drug Intermediates: Ticlopidine and Clopidogrel Precursor

2-Bromothiophene serves as a key intermediate in the commercial synthesis of ticlopidine and clopidogrel hydrogen sulfate, widely prescribed antiplatelet agents for cardiovascular disease management [1]. The bromo substituent at the thiophene 2-position enables the necessary cross-coupling and functionalization steps to construct the thienopyridine pharmacophore. The direct synthetic accessibility of 2-bromothiophene via partial bromination of thiophene—in contrast to the more complex preparation of 3-bromothiophene—contributes to its cost-effectiveness and supply chain reliability for pharmaceutical manufacturing [1].

C-Nucleoside Modular Synthesis: Friedel–Crafts C-Glycosidation with 2-Bromothiophene

2-Bromothiophene undergoes Friedel–Crafts-type C-glycosidation with toluoyl-protected methylglycoside to yield protected 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose in 60% yield [2]. This key intermediate can be further diversified via palladium-catalyzed cross-coupling (Suzuki, Stille) with aryl and alkyl organometallics to access 5-substituted thiophene-2-yl C-2′-deoxyribonucleosides [2]. The resulting C-nucleosides exhibit tunable fluorescent properties with emission maxima from 339 to 396 nm depending on the aryl substituent [2]. The bromo handle at the thiophene 5-position in the glycosylated intermediate is essential for subsequent diversification.

Regiocontrolled Synthesis of β-Functionalized Thiophenes via Halogen Dance

α-Bromothiophenes undergo LDA-promoted regiocontrolled halogen dance to access β-brominated thiophene derivatives—a transformation not available to chloro or iodo analogs [3]. The reaction outcome can be switched by the choice of directing group: diethyl acetal moieties direct β-deprotonation adjacent to bromine, whereas oxazoline, ester, and amide groups direct lithiation to the β-position adjacent to the directing group [3]. This enables programmed synthesis of regioisomeric β-bromothiophenes from a common α-bromo precursor, offering a strategic advantage in complex heterocycle synthesis where β-substitution patterns are required.

Regioregular P3HT Production via Direct C–H Arylation Polycondensation

2-Bromo-3-hexylthiophene—prepared from 2-bromothiophene—is the requisite monomer for Pd-catalyzed direct C–H arylation polycondensation to produce regioregular poly(3-hexylthiophene) (rr-P3HT), a benchmark conjugated polymer for organic photovoltaics and field-effect transistors [4]. Systematic optimization of catalyst, ligand, solvent, and temperature enables control over polymer end-group identity and regioregularity [4]. The chlorinated analog (2-chloro-3-hexylthiophene) is inactive under these direct arylation conditions, underscoring the non-substitutability of bromo-substituted monomers in this polymerization methodology [4].

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